Cas no 865156-67-8 (6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde)

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its bromo and aldehyde functional groups provide reactive sites for further derivatization, enabling the construction of complex molecular frameworks. This compound is particularly valuable in the development of biologically active molecules, including potential drug candidates, due to its imidazo[1,2-a]pyrimidine core, which is a privileged scaffold in medicinal chemistry. The bromo substituent facilitates cross-coupling reactions, while the aldehyde group allows for condensation or nucleophilic addition, enhancing its utility in diverse synthetic pathways. Its well-defined structure and reactivity make it a reliable intermediate for targeted modifications.
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde structure
865156-67-8 structure
Product name:6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS No:865156-67-8
MF:C7H4BrN3O
Molecular Weight:226.030159950256
CID:1081291
PubChem ID:71748358

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
    • 6-bromo-imidazo[1,2-a]pyrimidine-3-carbaldehyde
    • 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxaldehyde (ACI)
    • AB55725
    • DTXSID60857476
    • DB-076671
    • 865156-67-8
    • PAOLBUPEQYBJIQ-UHFFFAOYSA-N
    • SCHEMBL1047966
    • G65861
    • インチ: 1S/C7H4BrN3O/c8-5-1-9-7-10-2-6(4-12)11(7)3-5/h1-4H
    • InChIKey: PAOLBUPEQYBJIQ-UHFFFAOYSA-N
    • SMILES: O=CC1N2C(N=CC(=C2)Br)=NC=1

計算された属性

  • 精确分子量: 224.95400
  • 同位素质量: 224.95377g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • XLogP3: 1.6

じっけんとくせい

  • PSA: 47.26000
  • LogP: 1.30430

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Security Information

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P00H3B2-100mg
6-BROMOIMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE
865156-67-8 95%
100mg
$193.00 2024-04-21
Aaron
AR00H3JE-1g
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 95%
1g
$952.00 2025-02-13
Aaron
AR00H3JE-50mg
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 95%
50mg
$123.00 2025-02-13
1PlusChem
1P00H3B2-50mg
6-BROMOIMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE
865156-67-8 95%
50mg
$113.00 2024-04-21
Crysdot LLC
CD11041403-100mg
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 95+%
100mg
$191 2024-07-18
Chemenu
CM167526-1g
6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744473-1g
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 98%
1g
¥8410.00 2024-04-28
1PlusChem
1P00H3B2-1g
6-BROMOIMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE
865156-67-8 95%
1g
$904.00 2024-04-21
Aaron
AR00H3JE-100mg
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 95%
100mg
$208.00 2025-02-13
Ambeed
A291259-100mg
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
865156-67-8 95%
100mg
$193.0 2025-03-04

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: 1-Butanol ;  8 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives
Borisov, A. V.; et al, Chemistry of Heterocyclic Compounds (New York, 2013, 49(5), 704-711

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol ;  12 h, reflux
Reference
Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors
Gao, Guo-Rui; et al, Chinese Chemical Letters, 2015, 26(1), 118-120

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Raw materials

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Preparation Products

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde 関連文献

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehydeに関する追加情報

Introduction to 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 865156-67-8)

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 865156-67-8) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the imidazopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and aldehyde functional groups makes it an attractive scaffold for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications.

The imidazopyrimidine core is a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring, which is known to exhibit various pharmacological properties. The bromine substituent at the 6-position and the aldehyde group at the 3-position provide multiple sites for chemical manipulation, allowing for the exploration of diverse molecular architectures. This flexibility has made 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde a valuable building block in drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with anticancer, antiviral, and anti-inflammatory properties. The imidazo[1,2-a]pyrimidine scaffold has been particularly studied for its ability to interact with biological targets such as kinases and other enzymes involved in cancer progression. The introduction of the aldehyde group at the 3-position enhances its reactivity, making it suitable for condensation reactions with various nucleophiles to generate more complex molecules.

One of the most compelling aspects of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is its utility in the synthesis of small-molecule inhibitors. For instance, recent studies have demonstrated its application in developing inhibitors targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling pathways. BTK inhibitors have shown promise in treating autoimmune diseases such as rheumatoid arthritis and chronic lymphocytic leukemia (CLL). The bromine atom in 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed to introduce aryl or heteroaryl groups into the molecule.

The aldehyde functionality at the 3-position serves as a reactive handle for forming amide or hydrazide derivatives. These modifications have been explored in the development of kinase inhibitors, where the formation of hydrogen bonds between the aldehyde group and key residues in the enzyme active site is crucial for binding affinity. Additionally, hydrazide derivatives have been investigated for their potential to form Schiff bases, which can exhibit significant biological activity.

Recent advances in computational chemistry have also highlighted 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde as a promising scaffold for virtual screening campaigns. High-throughput virtual screening (HTVS) combined with molecular docking studies has identified several derivatives of this compound that show potent binding to target proteins. This approach has accelerated the discovery process by allowing researchers to rapidly evaluate large libraries of compounds without the need for extensive experimental work.

The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of 2-bromobenzaldehyde with guanidine hydrochloride under basic conditions to form imidazo[1,2-a]pyrimidine. Subsequent bromination at the 6-position using bromine or N-bromosuccinimide (NBS) followed by oxidation of the methyl group at the 3-position using manganese dioxide or selenium dioxide yields the desired aldehyde derivative.

The purity and quality of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde are critical factors that influence its applicability in pharmaceutical research. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and assess its purity. These methods provide detailed structural information and ensure that impurities do not interfere with downstream applications.

In conclusion,6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 865156-67-8) represents a valuable intermediate in medicinal chemistry with significant potential for further development into novel therapeutic agents. Its unique structural features and reactivity make it an ideal candidate for exploring new drug candidates targeting various diseases. As research in heterocyclic chemistry continues to progress,6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is likely to remain a cornerstone in synthetic and pharmacological investigations.

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